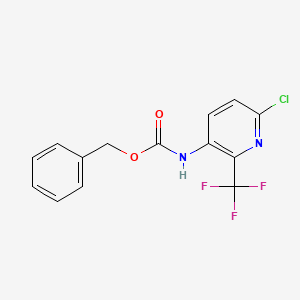
Benzyl (6-chloro-2-(trifluoromethyl)pyridin-3-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (6-chloro-2-(trifluoromethyl)pyridin-3-yl)carbamate is an organic compound that features a trifluoromethyl group, a chloro substituent, and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (6-chloro-2-(trifluoromethyl)pyridin-3-yl)carbamate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclo-condensation reactions involving trifluoromethyl-containing building blocks.
Introduction of the Chloro and Trifluoromethyl Groups: The chloro and trifluoromethyl groups are introduced via substitution reactions.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the pyridine derivative with benzyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Benzyl (6-chloro-2-(trifluoromethyl)pyridin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling can yield various substituted aromatic compounds .
科学研究应用
Benzyl (6-chloro-2-(trifluoromethyl)pyridin-3-yl)carbamate has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Agrochemicals: It can be used in the synthesis of herbicides and pesticides due to its ability to interact with biological targets in plants and pests.
Materials Science: The compound’s chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of Benzyl (6-chloro-2-(trifluoromethyl)pyridin-3-yl)carbamate involves its interaction with specific molecular targets. For example, the trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming hydrogen bonds and other interactions . The chloro group can also contribute to the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
2-(Trifluoromethyl)pyridine-5-boronic acid: This compound shares the trifluoromethyl and pyridine moieties but lacks the chloro and carbamate groups.
Tipranavir: A trifluoromethyl-containing drug used in antiviral therapy.
Uniqueness
Benzyl (6-chloro-2-(trifluoromethyl)pyridin-3-yl)carbamate is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both chloro and trifluoromethyl groups enhances its reactivity and binding affinity, making it a valuable compound in various fields.
属性
分子式 |
C14H10ClF3N2O2 |
|---|---|
分子量 |
330.69 g/mol |
IUPAC 名称 |
benzyl N-[6-chloro-2-(trifluoromethyl)pyridin-3-yl]carbamate |
InChI |
InChI=1S/C14H10ClF3N2O2/c15-11-7-6-10(12(20-11)14(16,17)18)19-13(21)22-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,19,21) |
InChI 键 |
PMGWYJJANFEFHW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(N=C(C=C2)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


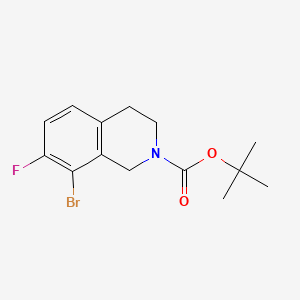
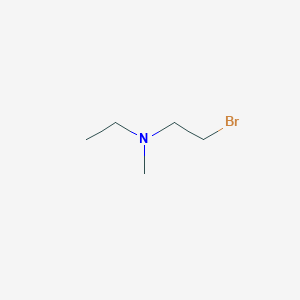
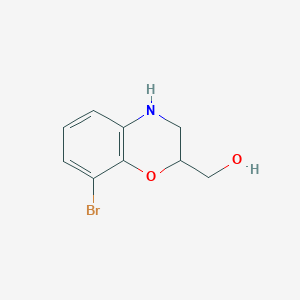
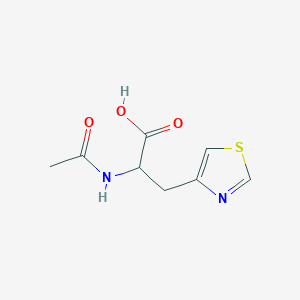
![tert-butyl N-[2-methyl-2-(methylamino)propyl]carbamate](/img/structure/B13499073.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-1,2,3-triazol-1-yl)propanoic acid](/img/structure/B13499075.png)
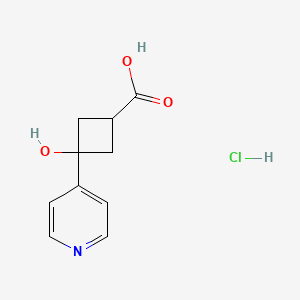
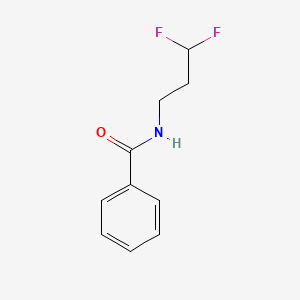
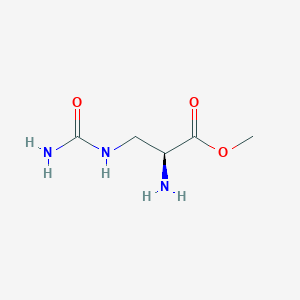
![[Difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid](/img/structure/B13499093.png)
![4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-amine](/img/structure/B13499111.png)
![1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(4-ethyl-1,3-thiazol-5-yl)urea](/img/structure/B13499116.png)
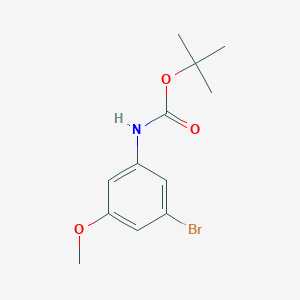
![Benzyl 5-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13499130.png)
